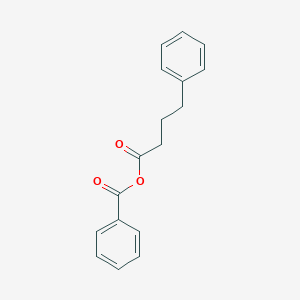
3-(Trifluoromethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave irradiation has also been used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets . The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)isoxazole-4-carboxamide
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- 3-(Trifluoromethyl)isoxazole-5-methylcarboxamide
Comparison: Compared to its analogs, 3-(Trifluoromethyl)isoxazole-5-carboxamide exhibits unique properties due to the presence of the carboxamide group at the 5-position. This substitution enhances its stability and biological activity, making it a more potent compound in various applications .
Properties
Molecular Formula |
C5H3F3N2O2 |
|---|---|
Molecular Weight |
180.08 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(9)11)12-10-3/h1H,(H2,9,11) |
InChI Key |
ZKMVCXYCZPQRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


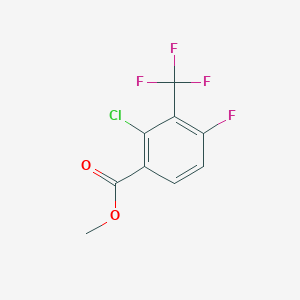


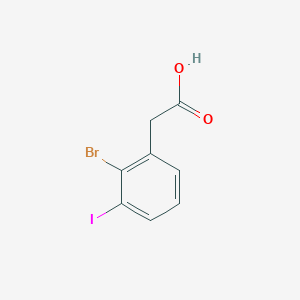
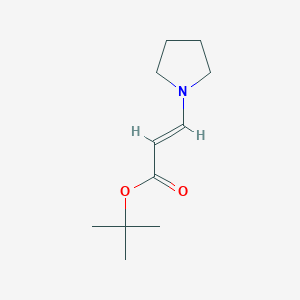

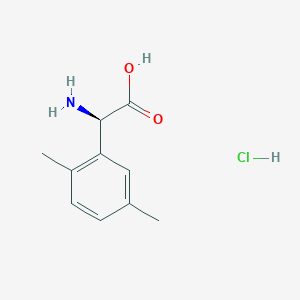

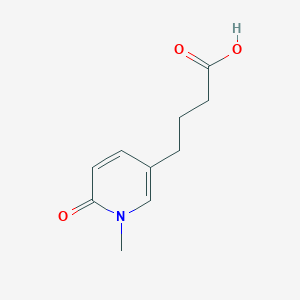
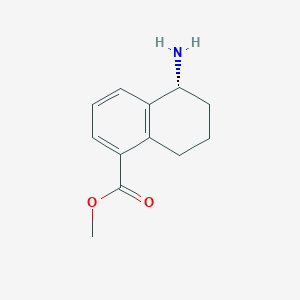
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
